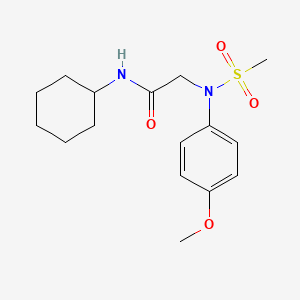
N~1~-cyclohexyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-cyclohexyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CGP 3466B, is a pharmacological compound that has been studied for its potential therapeutic effects in various neurological disorders. This compound has been found to have neuroprotective and neurorestorative properties, making it a promising candidate for the development of treatments for conditions such as Parkinson's disease, Alzheimer's disease, and stroke.
作用機序
The exact mechanism of action of N~1~-cyclohexyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B is not fully understood, but it is believed to involve the modulation of multiple cellular pathways involved in neurodegeneration and neuroinflammation. N~1~-cyclohexyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B has been shown to inhibit the activity of caspase-3, an enzyme that plays a key role in cell death. Additionally, N~1~-cyclohexyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B has been found to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
N~1~-cyclohexyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B has been found to have a number of biochemical and physiological effects that contribute to its neuroprotective properties. These effects include the inhibition of oxidative stress and inflammation, the modulation of calcium homeostasis, and the promotion of cell survival and regeneration.
実験室実験の利点と制限
One of the main advantages of N~1~-cyclohexyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B for lab experiments is its well-established neuroprotective properties, which make it a useful tool for studying the mechanisms of neurodegeneration and neuroinflammation. However, one limitation of N~1~-cyclohexyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on N~1~-cyclohexyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B. One area of focus could be the development of more effective delivery methods for this compound, such as nanoparticles or liposomes. Additionally, further studies could be conducted to investigate the potential therapeutic effects of N~1~-cyclohexyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B in other neurological disorders, such as multiple sclerosis and Huntington's disease. Finally, research could be conducted to identify additional cellular pathways and targets that are modulated by N~1~-cyclohexyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B, which could lead to the development of more targeted and effective treatments for neurological disorders.
合成法
The synthesis of N~1~-cyclohexyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B involves a multi-step process that includes the reaction of cyclohexylamine with 4-methoxybenzoyl chloride, followed by the reaction of the resulting compound with methylsulfonyl chloride and glycine. The final product is then purified using chromatography techniques.
科学的研究の応用
N~1~-cyclohexyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B has been extensively studied in preclinical and clinical trials for its potential therapeutic effects in various neurological disorders. In animal models of Parkinson's disease, N~1~-cyclohexyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B has been shown to protect dopaminergic neurons from degeneration and improve motor function. In models of Alzheimer's disease, N~1~-cyclohexyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B has been found to reduce amyloid beta accumulation and improve cognitive function. Furthermore, N~1~-cyclohexyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B has been studied for its potential neuroprotective effects in stroke and traumatic brain injury.
特性
IUPAC Name |
N-cyclohexyl-2-(4-methoxy-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-22-15-10-8-14(9-11-15)18(23(2,20)21)12-16(19)17-13-6-4-3-5-7-13/h8-11,13H,3-7,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLACVIHLULCPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2CCCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(4-methoxy-N-methylsulfonylanilino)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

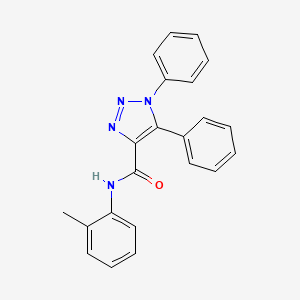
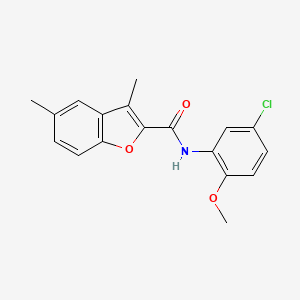
![3-(4-bromophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acrylamide](/img/structure/B5783193.png)
![1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine](/img/structure/B5783208.png)
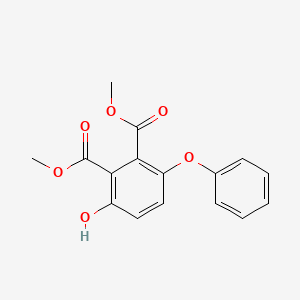
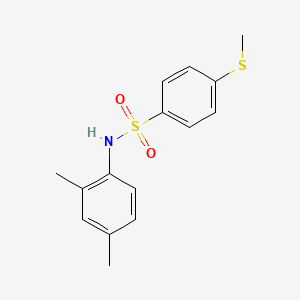
![3-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}thio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5783228.png)
![3-[(4-bromobenzylidene)amino]-2-butyl-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5783239.png)
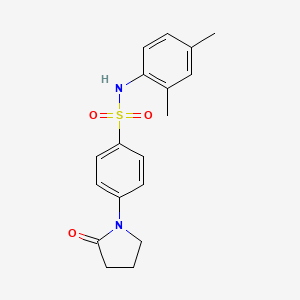
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B5783260.png)
![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5783265.png)

![methyl 3-[(anilinocarbonothioyl)amino]-2-methylbenzoate](/img/structure/B5783273.png)
